![molecular formula C11H6Br2O3 B188104 3-acetyl-6,8-dibromo-2H-chromen-2-one CAS No. 2199-92-0](/img/structure/B188104.png)
3-acetyl-6,8-dibromo-2H-chromen-2-one
Overview
Description
3-acetyl-6,8-dibromo-2H-chromen-2-one is a derivative of coumarin . Coumarins are a class of organic compounds known as 7-hydroxycoumarins, which contain one or more hydroxyl groups attached to the C7 position of the coumarin skeleton . They are important in the field of organic and medicinal chemistry due to their diverse pharmacological and biological activities .
Synthesis Analysis
The synthesis of this compound involves various heterocyclic compounds. These include pyrazolo[1,5-a]pyrimidine, tetrazolo[1,5-a]pyrimidine, imidazo[1,2-a]pyrimidine, pyrazolo[3,4-d]pyrimidine, 1,3,4-thiadiazoles, and thiazoles . The synthesis process involves the use of 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one, methyl 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine carbodithioate, 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine carbothioamide, and each of heterocyclic amine, hydrazonoyl chlorides, and hydroximoyl chlorides .Chemical Reactions Analysis
This compound is a versatile building block in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds . It has been used in the synthesis of new heterocycles as potential antiproliferative agents .Physical And Chemical Properties Analysis
The boiling point of this compound is not specified . More detailed physical and chemical properties are not available in the search results.Mechanism of Action
Target of Action
3-Acetyl-6,8-dibromo-2H-chromen-2-one is a derivative of 3-(bromoacetyl)coumarin . Coumarins and their derivatives are pivotal components of many natural products and pharmaceuticals . They have shown potent anticoagulant, antibiotic, antiembolic, antioxidative, and anti-ischemic activities .
Mode of Action
It is known that 3-(bromoacetyl)coumarins are versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems . They are important components in drug discovery due to their biological activities such as antiproliferative and antimicrobial activities .
Biochemical Pathways
Coumarin derivatives have been reported to affect a wide range of biochemical pathways due to their diverse pharmacological activities .
Result of Action
Some compounds synthesized from this compound have shown promising antitumor activity against liver carcinoma (hepg2-1) .
Advantages and Limitations for Lab Experiments
The advantages of using 3-acetyl-6,8-dibromo-2H-chromen-2-one in lab experiments include its high purity, good yields, and versatility in various applications. However, its limitations include its potential toxicity towards living organisms and the need for specialized equipment and expertise for its synthesis and handling.
Future Directions
There are many future directions for the study of 3-acetyl-6,8-dibromo-2H-chromen-2-one. In medicinal chemistry, it could be further investigated as a potential anticancer agent, either alone or in combination with other drugs. In material science, it could be further studied for its potential as a fluorescent probe for the detection of other metal ions. In organic synthesis, it could be used as a building block for the synthesis of new coumarin derivatives with different properties and functions.
Conclusion
In conclusion, this compound is a synthetic compound that has been widely studied for its potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. With further research, this compound has the potential to contribute to the development of new drugs, materials, and organic compounds.
Scientific Research Applications
3-acetyl-6,8-dibromo-2H-chromen-2-one has been widely studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. It has also been studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
In material science, this compound has been investigated for its potential as a fluorescent probe for the detection of metal ions, such as copper and iron. It has also been studied for its potential as a precursor for the synthesis of coumarin-based fluorescent dyes.
In organic synthesis, this compound has been used as a building block for the synthesis of various coumarin derivatives, such as 3-acetyl-7-hydroxy-6,8-dibromo-2H-chromen-2-one and 3-acetyl-6,8-dibromo-7-hydroxy-2H-chromen-2-one.
properties
IUPAC Name |
3-acetyl-6,8-dibromochromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Br2O3/c1-5(14)8-3-6-2-7(12)4-9(13)10(6)16-11(8)15/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPFBESXQREFHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC(=CC(=C2OC1=O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Br2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353689 | |
Record name | 3-acetyl-6,8-dibromo-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2199-92-0 | |
Record name | 3-Acetyl-6,8-dibromo-2H-1-benzopyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2199-92-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-acetyl-6,8-dibromo-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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